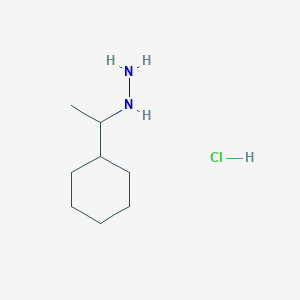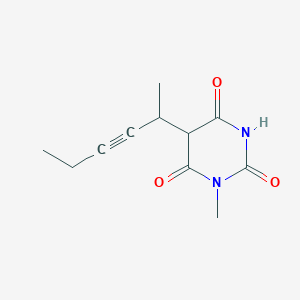
3,3-Difluoro-1-prolylpiperidine
Overview
Description
“3,3-Difluoro-1-prolylpiperidine” is a chemical compound. It is a type of fluorinated building block . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “3,3-Difluoro-1-prolylpiperidine” and similar compounds involves complex chemical reactions. For instance, one method involves the copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1-prolylpiperidine” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods .
Chemical Reactions Analysis
The chemical reactions involving “3,3-Difluoro-1-prolylpiperidine” can be complex. For example, it can be involved in the synthesis of bioactive fluoropyrrolidines via copper (i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluoro-1-prolylpiperidine” can be determined using various methods. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .
Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
3,3-Difluoro-1-prolylpiperidine serves as a valuable building block in medicinal chemistry. Its incorporation into drug molecules can enhance their potency and bioavailability . For instance, it has been used in the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated γ-amino acid with potential as a GABAA γ agonist .
Agrochemistry: Synthesis of Fluorinated Compounds
In agrochemistry, 3,3-Difluoro-1-prolylpiperidine is utilized to create fluorinated compounds that exhibit enhanced biological activity and stability. These compounds are often used as intermediates in the synthesis of agrochemicals .
Bioorganic Chemistry: Chiral Pyrrolidinyl Units
The compound plays a crucial role in bioorganic chemistry, where chiral pyrrolidinyl units are essential. It is used to obtain enantioenriched 3,3-difluoro derivatives, which are key in the synthesis of biologically active natural products and pharmaceuticals .
Pharmaceutical Research: Reference Standards
3,3-Difluoro-1-prolylpiperidine is also important in pharmaceutical research, where it is used as a high-quality reference standard for accurate results in pharmaceutical testing .
Organic Synthesis: Fluorinated Pyrrolidines
This compound is instrumental in organic synthesis, particularly in the creation of bioactive fluoropyrrolidines. It is involved in copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, leading to the formation of new fluorinated pyrrolidines with high yields and excellent stereoselectivities .
Industrial Applications: Ferroelectric Materials
Lastly, in industrial applications, 3,3-Difluoro-1-prolylpiperidine derivatives are used in the synthesis of ferroelectric materials. These materials have applications in memory storage devices and electronic components .
Safety and Hazards
properties
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJCIWTVSLMCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)


![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)
